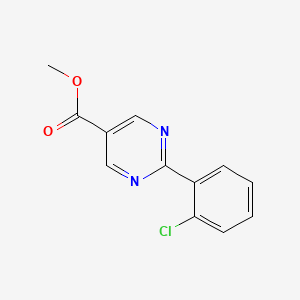

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate

Description

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 2-chlorophenyl substituent at the pyrimidine ring’s C2 position and a methyl ester group at C4. Pyrimidine-based compounds are of significant interest in medicinal and agrochemical research due to their structural versatility and biological activity.

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |

InChI Key |

XISYENBYKXDKPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3-cyanoacrylate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are typically employed.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Ester Hydrolysis: 2-(2-chlorophenyl)pyrimidine-5-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can be synthesized through several methods, often involving the reaction of pyrimidine derivatives with substituted phenyl groups. The synthesis typically employs techniques such as:

- Condensation Reactions : Combining pyrimidine derivatives with aryl halides or amines.

- Cyclization Processes : Utilizing precursors that facilitate the formation of the pyrimidine ring structure.

The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and purity.

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial properties. For example, studies indicate that certain substituted pyrimidine derivatives demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have shown promising results in reducing inflammation in animal models . The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance anti-inflammatory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro or trifluoromethyl at specific positions on the pyrimidine ring enhances the compound's reactivity and biological efficacy.

- Substituent Positioning : Variations in the positioning of substituents significantly impact the potency against specific biological targets. For instance, compounds with substituents at the 4-position of the pyrimidine ring often show improved activity compared to those with substituents at other positions .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery:

Development of Anticancer Agents

A series of pyrimidine derivatives, including this compound, have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors. These compounds have shown promise in preclinical models for treating various cancers by selectively inhibiting tumor cell proliferation .

Anti-inflammatory Drug Development

The anti-inflammatory potential of this compound has led to its exploration as a candidate for new anti-inflammatory drugs. Studies demonstrate its ability to reduce inflammation markers in vitro and in vivo, suggesting a pathway for therapeutic development .

Tables

| Activity Type | Target | Potency (IC50) |

|---|---|---|

| Antibacterial | E. coli | 25 µg/mL |

| S. aureus | 0.2 µg/mL | |

| Anti-inflammatory | COX-2 | 0.04 µmol |

This table summarizes key activities associated with this compound and its derivatives based on available literature.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions, akin to sulfinyl/sulfonyl analogs .

- Ester Influence : Methyl esters (vs. ethyl) generally lower molecular weight and may improve cell permeability, critical for bioactive molecules .

Comparative Reactivity

- Sulfinyl/Sulfonyl Derivatives : Methyl 2-(methylsulfinyl)pyrimidine-5-carboxylate undergoes nucleophilic displacement with amines at C4/C6, highlighting the lability of sulfinyl groups .

- Chlorophenyl vs. Trifluoromethyl : The 2-chlorophenyl group may exhibit slower displacement kinetics compared to trifluoromethyl groups due to lower electronegativity .

Histone Deacetylase (HDAC) Inhibition

Pyrimidine carboxylates with substituted phenyl groups, such as 5-chloro-4-(substituted phenyl)aminopyrimidines, demonstrate HDAC inhibitory activity . The target compound’s 2-chlorophenyl group may enhance binding to zinc-containing HDAC active sites, analogous to the 4-fluorophenyl group in .

Antibacterial Synergism

Compounds like CDFII (containing a 2-chlorophenyl moiety) synergize with carbapenems against MRSA .

Data Tables

Table 1. Structural Similarity Scores (Based on )

| Compound | Similarity Score | Key Structural Difference |

|---|---|---|

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 0.84 | Trifluoromethyl vs. 2-chlorophenyl at C2 |

| Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate | 0.77 | Additional Cl at C4, ethyl ester |

Table 2. Melting Points of Selected Analogs

| Compound (Reference) | Melting Point (°C) |

|---|---|

| Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | 226–228 |

| Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate | 98–100 |

Biological Activity

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring structure with various substituents that influence its biological properties. The presence of the chlorophenyl group and carboxylate moiety enhances its potential for interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 236.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various cellular processes. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| This compound | MDA-MB-231 | 1.75 - 9.46 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and from 1.75 to 9.46 μM in MDA-MB-231 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it exhibits notable activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents . The mechanism by which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- Anticancer Studies : A study reported that this compound induced apoptosis in cancer cells through caspase activation, significantly increasing caspase-9 levels in treated samples compared to controls .

- Antimicrobial Studies : Another investigation revealed that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Structure-Activity Relationships (SAR) : Research on similar pyrimidine derivatives has shown that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity, supporting the observed effects of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.